1-benzyl-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Description

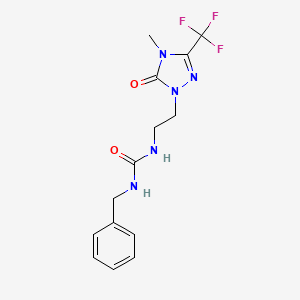

1-Benzyl-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a triazolone-based urea derivative characterized by a trifluoromethyl-substituted triazolone core linked to a benzyl-urea moiety via an ethyl spacer.

Properties

IUPAC Name |

1-benzyl-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N5O2/c1-21-11(14(15,16)17)20-22(13(21)24)8-7-18-12(23)19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCZOILCVDBXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)NCC2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.

Formation of the Urea Derivative: The final step involves the reaction of the triazole derivative with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the triazole ring.

Reduction: Reduction reactions can occur at the carbonyl group or the triazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl group or the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The incorporation of trifluoromethyl groups enhances the biological activity of these compounds, making them effective against resistant strains .

Antifungal Properties

The antifungal efficacy of triazole derivatives has been well-documented. Studies show that compounds similar to 1-benzyl-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea demonstrate potent antifungal activity against pathogens such as Candida albicans . The mechanism often involves inhibition of ergosterol synthesis in fungal cell membranes.

Cancer Research

Recent studies have explored the potential of triazole derivatives in cancer treatment. For example, certain triazole-based compounds have shown promise as inhibitors of cancer cell proliferation in vitro. The ability to modify the structure allows for the enhancement of selectivity and potency against specific cancer types .

Agricultural Applications

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Triazole derivatives are known for their role in crop protection due to their ability to inhibit fungal pathogens that affect agricultural yield. Field trials have demonstrated that similar compounds can effectively reduce the incidence of diseases in crops such as wheat and rice .

Herbicidal Properties

Triazole-containing compounds have also been investigated for herbicidal applications. Their ability to disrupt plant growth mechanisms makes them suitable candidates for developing selective herbicides . Research indicates that modifications to the triazole structure can enhance herbicidal efficacy while minimizing phytotoxicity to non-target plants.

Case Studies

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Structural Comparisons

The compound shares a 4,5-dihydro-1H-1,2,4-triazol-5-one core with several analogs (Table 1). Key structural variations include:

- Substituents on the triazolone ring : The trifluoromethyl group at position 3 distinguishes it from analogs with thiophen-2-ylmethyl (e.g., 4d–4f, 5a) or alkyl groups .

- Urea moiety : The benzyl-urea side chain contrasts with chloro-methoxy phenyl urea () or reduced hydroxyethyl groups (5a) .

Table 1: Structural Features of Triazolone Derivatives

Computational and Spectroscopic Analysis

- DFT studies : A related triazolone derivative () was optimized using B3LYP/6-311++G(d,p), revealing bond lengths and angles consistent with X-ray data . The target compound’s trifluoromethyl group likely increases electron-withdrawing effects, altering HOMO-LUMO gaps and dipole moments.

- Spectroscopy : IR and NMR data for analogs (e.g., 4d–5a) confirm triazolone ring protonation (~δ 10–12 ppm) and urea NH signals (~δ 6–8 ppm) .

Biological Activity

1-benzyl-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure

The compound has a complex structure featuring a benzyl group and a triazole moiety, which are often associated with diverse biological activities. The presence of trifluoromethyl groups is also noteworthy as they can enhance lipophilicity and biological activity.

Antimicrobial Activity

Several studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, the related compound 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole has shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, the structural similarities suggest potential efficacy against similar pathogens.

Anticancer Activity

Research into triazole derivatives has revealed promising anticancer properties. For example, compounds with similar triazole structures have demonstrated cytotoxic effects on various cancer cell lines. A study reported that triazole derivatives exhibited IC50 values in the micromolar range against cancer cells like A549 (lung cancer) and MCF7 (breast cancer) . The specific activity of this compound remains to be elucidated through direct experimentation.

Anti-inflammatory Activity

Triazole compounds have also been investigated for their anti-inflammatory properties. Research indicates that modifications in the triazole ring can lead to enhanced anti-inflammatory activity by inhibiting pro-inflammatory cytokines . This suggests that this compound may possess similar effects due to its structural components.

Case Studies and Research Findings

The biological mechanisms underlying the activity of this compound are likely multifaceted:

Antimicrobial Mechanism:

Triazoles may disrupt bacterial cell wall synthesis or interfere with DNA replication processes.

Anticancer Mechanism:

These compounds might induce apoptosis in cancer cells through various pathways including the activation of caspases or inhibition of cell cycle progression.

Anti-inflammatory Mechanism:

Inhibition of NF-kB signaling pathways could reduce the expression of pro-inflammatory mediators.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.